molecular formula C13H22N4 B11795793 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11795793
M. Wt: 234.34 g/mol
InChI Key: RNXWVOVYMGXBOW-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a heterocyclic compound that contains a piperazine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C13H22N4/c1-3-12(14)11-4-5-13(16-10(11)2)17-8-6-15-7-9-17/h4-5,12,15H,3,6-9,14H2,1-2H3

InChI Key

RNXWVOVYMGXBOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCNCC2)C)N

Origin of Product

United States

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